5-Chloro-2,3,4-trifluorobenzoic acid
CAS No.: 101513-73-9
Cat. No.: VC11676769
Molecular Formula: C7H2ClF3O2
Molecular Weight: 210.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101513-73-9 |
|---|---|
| Molecular Formula | C7H2ClF3O2 |
| Molecular Weight | 210.54 g/mol |
| IUPAC Name | 5-chloro-2,3,4-trifluorobenzoic acid |
| Standard InChI | InChI=1S/C7H2ClF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) |
| Standard InChI Key | GWEORAFZBMNWGX-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)O |
| Canonical SMILES | C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)O |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
5-Chloro-2,3,4-trifluorobenzoic acid is a polyhalogenated aromatic carboxylic acid. The substitution pattern—chlorine at position 5 and fluorine atoms at positions 2, 3, and 4—confers distinct electronic and steric properties. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.54 g/mol |
| Exact Mass | 209.97000 g/mol |
| PSA (Polar Surface Area) | 37.30 Ų |
| LogP (Partition Coefficient) | 2.455 |
The high LogP value indicates moderate lipophilicity, which influences its solubility and reactivity in organic solvents .
Spectroscopic Data
While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous trifluorobenzoic acids typically show:
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-NMR: Distinct signals for each fluorine atom, influenced by neighboring substituents.
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-NMR: Limited proton signals due to aromatic substitution.
Synthesis and Manufacturing
Historical Methods
Early synthetic routes for chloro-trifluorobenzoic acids involved multi-step sequences starting from tetrachlorophthalic anhydride. These methods often required hazardous nitration steps and suffered from low yields .
Modern Approaches
An optimized four-step synthesis, adapted from patent US4885386A , may be tailored for 5-chloro-2,3,4-trifluorobenzoic acid:
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Fluorination: Reaction of a tetrachlorinated precursor with anhydrous potassium fluoride in sulfolane at 140–155°C.
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Esterification: Treatment with methanol and triethylamine to form dimethyl esters.
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Amidation: Reaction with tert-butylamine or benzylamine in polar aprotic solvents.
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Chlorination: Diazotization followed by treatment with copper(I) chloride.
Critical Reaction Conditions:
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Solvents: Sulfolane, dimethylformamide, or toluene.
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Catalysts: Triethylamine for esterification; CuCl for chlorination.
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Yield: Reported analogs achieve ~72% yield after recrystallization .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s primary utility lies in synthesizing quinolone-3-carboxylic acid derivatives, a class of broad-spectrum antibacterial agents. Quinolones inhibit bacterial DNA gyrase, preventing DNA replication .
Structure-Activity Relationships (SAR)
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Chlorine Substitution: Enhances membrane permeability and target binding.
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Fluorine Atoms: Improve metabolic stability and electron-withdrawing effects.
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (Category 2) | Wear nitrile gloves and lab coat |
| Serious eye irritation (Category 2) | Use safety goggles |
| Respiratory irritation (Category 3) | Use fume hoods |
Gaseous hydrogen fluoride (HF) and hydrogen chloride (HCl) may form during decomposition .
Recent Developments and Future Directions
Green Chemistry Innovations
Recent patents emphasize solvent optimization (e.g., replacing sulfolane with cyclopentyl methyl ether) to reduce environmental impact .
Computational Modeling
Density functional theory (DFT) studies predict regioselectivity in substitution reactions, aiding in the design of derivatives with enhanced bioactivity.
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